![molecular formula C18H23N3O B5732447 1-(4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine](/img/structure/B5732447.png)
1-(4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine
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Overview
Description
1-(4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine, also known as MPMP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. MPMP is a piperazine derivative that has been shown to have potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.
Mechanism of Action
The mechanism of action of 1-(4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine is not fully understood, but it is believed to act as a modulator of the serotonin and dopamine systems in the brain. 1-(4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine has been shown to increase the levels of these neurotransmitters in the brain, which may contribute to its neuroprotective and analgesic effects.
Biochemical and Physiological Effects:
1-(4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine has been shown to have a number of biochemical and physiological effects in animal models. In studies conducted on rats, 1-(4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine has been shown to reduce inflammation and pain, as well as improve cognitive function and memory. 1-(4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine for use in laboratory experiments is its relatively low toxicity and high solubility in organic solvents. However, one limitation of 1-(4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine is its limited availability, which may make it difficult to obtain for some researchers.
Future Directions
There are many potential future directions for research on 1-(4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine. One area of interest is the development of new pain medications based on the structure of 1-(4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine. Another potential direction is the investigation of 1-(4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine's neuroprotective properties for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine and its potential applications in various fields of scientific research.
Synthesis Methods
The synthesis of 1-(4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine involves the reaction of 4-pyridinylmethylpiperazine with 4-methoxybenzyl chloride in the presence of a base catalyst such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the resulting product is purified using column chromatography.
Scientific Research Applications
1-(4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, 1-(4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine has been shown to have potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new pain medications. In neuroscience, 1-(4-methoxybenzyl)-4-(4-pyridinylmethyl)piperazine has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-22-18-4-2-16(3-5-18)14-20-10-12-21(13-11-20)15-17-6-8-19-9-7-17/h2-9H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXYGECSQIMYNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)-4-(4-pyridylmethyl)piperazine |
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